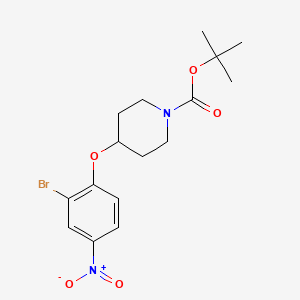

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate

描述

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate (CAS: 337520-16-8) is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a substituted phenoxy moiety. The phenoxy substituent contains bromine and nitro groups at the ortho and para positions, respectively. This structure confers unique reactivity and physicochemical properties, making the compound a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other bioactive molecules . Its molecular formula is C₁₆H₂₁BrN₂O₅, with a molecular weight of ~409.26 g/mol.

属性

IUPAC Name |

tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXMEPDDTAZFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594950 | |

| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337520-16-8 | |

| Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approach

The synthesis of tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with a brominated nitrophenol derivative under conditions that promote ether bond formation. The process requires careful control of temperature, atmosphere, and purification techniques.

Key Reagents and Conditions

The preparation involves the following reagents:

- Tert-butyl 4-hydroxypiperidine-1-carboxylate : Acts as the piperidine-based precursor.

- 2-bromo-4-nitrophenol : Provides the nitro and bromo functional groups necessary for the target compound.

- Triphenylphosphine (PPh3) : Functions as a catalyst or reducing agent.

- Di-isopropyl azodicarboxylate (DIAD) : Used to activate the hydroxyl group for nucleophilic substitution.

- Tetrahydrofuran (THF) : Serves as the solvent due to its ability to dissolve organic compounds and maintain inert reaction conditions.

Reaction Steps

The synthesis can be broken into several steps:

Activation of Hydroxypiperidine :

- Tert-butyl 4-hydroxypiperidine-1-carboxylate is dissolved in THF under an inert nitrogen atmosphere.

- Triphenylphosphine and DIAD are added to activate the hydroxyl group.

-

- A solution of 2-bromo-4-nitrophenol is added to the activated hydroxypiperidine mixture.

- The reaction mixture is stirred at controlled temperatures (typically between 0°C and 40°C) for several hours.

-

- The crude product is extracted using ethyl acetate (EtOAc) and washed with brine.

- The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

- The residue is purified by column chromatography using a silica gel column with ethyl acetate/hexane as eluent.

Optimization Parameters

Reaction Temperature

Maintaining a temperature range between 0°C and 40°C ensures that side reactions are minimized while promoting efficient coupling.

Inert Atmosphere

A nitrogen atmosphere prevents oxidation or other undesired reactions during synthesis.

Purification Techniques

Column chromatography using neutral silica gel is essential for isolating the pure compound from impurities.

Data Table: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Activation of Hydroxypiperidine | DIAD, PPh₃, THF | Nitrogen atmosphere, 0–40°C | High (>85%) |

| Coupling Reaction | Tert-butyl hydroxypiperidine + bromonitrophenol | Stirring at controlled temperatures | Moderate |

| Purification | Silica gel column chromatography | EtOAc/hexane eluent | High (>90%) |

Challenges in Synthesis

The main challenges include:

- Ensuring complete activation of hydroxypiperidine without degradation.

- Avoiding side reactions such as hydrolysis or over-reduction during coupling.

- Achieving high purity during chromatographic separation.

作用机制

The mechanism of action of tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various biochemical interactions, influencing the compound’s reactivity and binding properties.

相似化合物的比较

Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate (CAS: Unspecified, )

- Substituent: 3-Chloro-2-nitro-anilino group.

- Key Differences: Anilino linkage (NH) instead of phenoxy (O). Chloro and nitro groups are adjacent on the aromatic ring.

- Reactivity: The anilino group may participate in hydrogen bonding, affecting solubility and biological interactions.

Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate (CAS: 1704095-50-0, )

- Substituent : 4-Bromo-2-fluorobenzyloxy group.

- Key Differences: Benzyloxy linkage with bromo and fluoro substituents.

Physicochemical Properties

生物活性

Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate (CAS No. 337520-16-8) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₆H₂₁BrN₂O₅

- Molecular Weight : 401.25 g/mol

- CAS Number : 337520-16-8

- Synonyms : t-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate; 1-Piperidinecarboxylic acid, 4-(2-bromo-4-nitrophenoxy)-, 1,1-dimethylethyl ester

The compound is primarily studied for its role as an inhibitor of α/β-hydrolase domain (ABHD) enzymes. These enzymes are implicated in various physiological processes, including lipid metabolism and cellular signaling pathways. The selectivity and potency of this compound against specific ABHDs can influence its therapeutic applications.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against ABHD2, with an IC₅₀ value of approximately 5.50 μM in mouse testis proteome assays. This selectivity is crucial as ABHD2 plays a vital role in sperm fertility by regulating the acrosome reaction, a key step in fertilization .

Study on Fertility Implications

In vitro studies have demonstrated the compound's ability to reduce progesterone-induced acrosome reactions in sperm cells. This suggests potential applications in fertility treatments or contraceptive methods by modulating sperm functionality through ABHD inhibition .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the compound's efficacy. Modifications to the piperidine ring and nitrophenoxy group have been explored to enhance selectivity and potency against various ABHDs. For instance, the introduction of different substituents on the aromatic ring has shown varying degrees of inhibitory effects .

Table 1: Biological Activity Summary

| Target Enzyme | IC₅₀ (μM) | Biological Effect |

|---|---|---|

| ABHD2 | 5.50 | Inhibits acrosome reaction in sperm |

| ABHD3 | Not specified | Potential metabolic regulation |

常见问题

Q. What are the recommended safety protocols for handling Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Researchers must wear respiratory protection (e.g., NIOSH-approved masks), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure . Ensure proper ventilation, and maintain access to eyewash stations and safety showers. Waste must be segregated and disposed via certified hazardous waste handlers to avoid environmental contamination . Toxicity data are limited, so treat the compound as potentially hazardous and adhere to institutional biosafety protocols .

Q. How can the purity and structural integrity of this compound be verified after synthesis?

- Methodological Answer : Use GC-MS with electron ionization (EI) to confirm molecular weight via fragmentation patterns (e.g., bromine isotopic signatures). HPLC-TOF provides precise mass measurements (Δppm <2) for exact mass validation . FTIR-ATR (4000–400 cm⁻¹) identifies functional groups like the nitro (1520 cm⁻¹) and carbonyl (1700 cm⁻¹) stretches. Purity ≥98% can be assessed using reverse-phase HPLC with UV detection at 254 nm .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is typical:

- Step 1 : Nucleophilic aromatic substitution of 2-bromo-4-nitrophenol with tert-butyl 4-hydroxypiperidine-1-carboxylate under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF with catalytic DMAP .

Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1). Purify via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromo and nitro groups in cross-coupling reactions?

- Methodological Answer : The bromo group’s reactivity in Suzuki-Miyaura couplings is hindered by the electron-withdrawing nitro group, which reduces the aryl halide’s electrophilicity. To mitigate this, use PdCl₂(dppf) with SPhos ligand in toluene/water (100°C) to enhance oxidative addition . For nitro group reduction, catalytic hydrogenation (H₂, 10% Pd/C in EtOH) is preferable over SnCl₂ to avoid dehalogenation side reactions . Kinetic studies under varying Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) can resolve contradictory reactivity reports .

Q. What strategies optimize the regioselectivity of functional group modifications on the piperidine ring?

- Methodological Answer :

- Protection/Deprotection : Use the Boc group to block the piperidine nitrogen during bromophenoxy substitution. Deprotect with TFA/DCM (1:1) post-reaction to free the amine for further derivatization .

- Stereochemical Control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine ring functionalization to achieve enantioselective modifications. Monitor diastereomer ratios via chiral HPLC .

Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility : Perform systematic solubility tests in DMSO, THF, and chloroform at 25°C using UV-Vis spectroscopy (λmax ~300 nm). Note that nitro groups may reduce solubility in non-polar solvents .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Nitro groups may hydrolyze under acidic conditions (pH <3), requiring neutral storage buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。